molecular formula C14H16O3 B13901317 8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL

8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL

Cat. No.: B13901317
M. Wt: 232.27 g/mol
InChI Key: KFQMFBSWFKEQTO-UHFFFAOYSA-N
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Description

8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol This compound is a derivative of naphthalen-1-ol, featuring an ethyl group at the 8th position and a methoxymethoxy group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with naphthalen-1-ol as the starting material.

    Ethylation: The ethylation of naphthalen-1-ol at the 8th position is achieved using ethyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the ethylation and methoxymethoxylation reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-3-(methoxymethoxy)naphthalen-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methoxymethoxy group on the naphthalene core makes it a valuable compound for various applications.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

8-ethyl-3-(methoxymethoxy)naphthalen-1-ol

InChI

InChI=1S/C14H16O3/c1-3-10-5-4-6-11-7-12(17-9-16-2)8-13(15)14(10)11/h4-8,15H,3,9H2,1-2H3

InChI Key

KFQMFBSWFKEQTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=CC(=C21)O)OCOC

Origin of Product

United States

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